

A Researcher's Guide to Cross-Species Reactivity of TSC2 Antibodies

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For researchers, scientists, and drug development professionals, selecting an antibody with reliable cross-species reactivity is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available TSC2 (Tuberin) antibodies, focusing on their validated cross-reactivity across common model organisms. The information presented here is compiled from manufacturer datasheets and relevant scientific literature to aid in the selection of the most suitable antibody for your research needs.

Tuberous Sclerosis Complex 2 (TSC2), also known as Tuberin, is a key tumor suppressor protein that, in complex with TSC1 (Hamartin), negatively regulates the mammalian target of rapamycin (mTOR) signaling pathway.^[1] This pathway is a central regulator of cell growth, proliferation, and metabolism.^{[2][3]} Given its crucial role, studying TSC2 across different species is vital for understanding its function in both normal physiology and disease states, such as Tuberous Sclerosis Complex (TSC) and various cancers.^{[2][4]}

Comparative Analysis of TSC2 Antibodies

The following table summarizes the cross-reactivity and application data for several commercially available TSC2 antibodies. This data has been compiled from vendor-provided information and should be used as a guide for initial antibody selection. Independent validation in the specific application and species of interest is always recommended.

Antibody Name/Clone	Vendor	Catalog Number	Host Species	Validated Species Reactivity	Applications
Tuberin/TSC2 (D93F12) XP® Rabbit mAb	Cell Signaling Technology	4308	Rabbit	Human, Mouse, Rat, Hamster, Monkey	WB, IP, IF, F
Tuberin/TSC2 Antibody	Cell Signaling Technology	3612	Rabbit	Human, Mouse, Rat, Monkey	WB
Anti-Tuberin TSC2 Antibody	Boster Bio	A00229	Rabbit	Human, Mouse (Predicted: Rat)	WB, ICC, IF, ELISA
Human/Mouse TSC2 Antibody (614204)	R&D Systems	MAB40401	Mouse	Human, Mouse	WB, IHC, ICC
Tuberin/TSC2 antibody	Proteintech	24601-1-AP	Rabbit	Human, Mouse, Rat	WB, IHC, IF/ICC, FC (Intra), IP, ELISA
Tuberin/TSC2 Mouse Monoclonal Antibody	Proteintech	68380-1-PBS	Mouse	Human, Mouse, Rat	WB, IHC, IF/ICC, ELISA

Experimental Data Highlights

Western Blot Analysis

Several manufacturers provide western blot data demonstrating the cross-reactivity of their TSC2 antibodies. For instance, the Cell Signaling Technology Tuberin/TSC2 (D93F12) Rabbit mAb (#4308) has been shown to detect endogenous levels of TSC2 in extracts from human

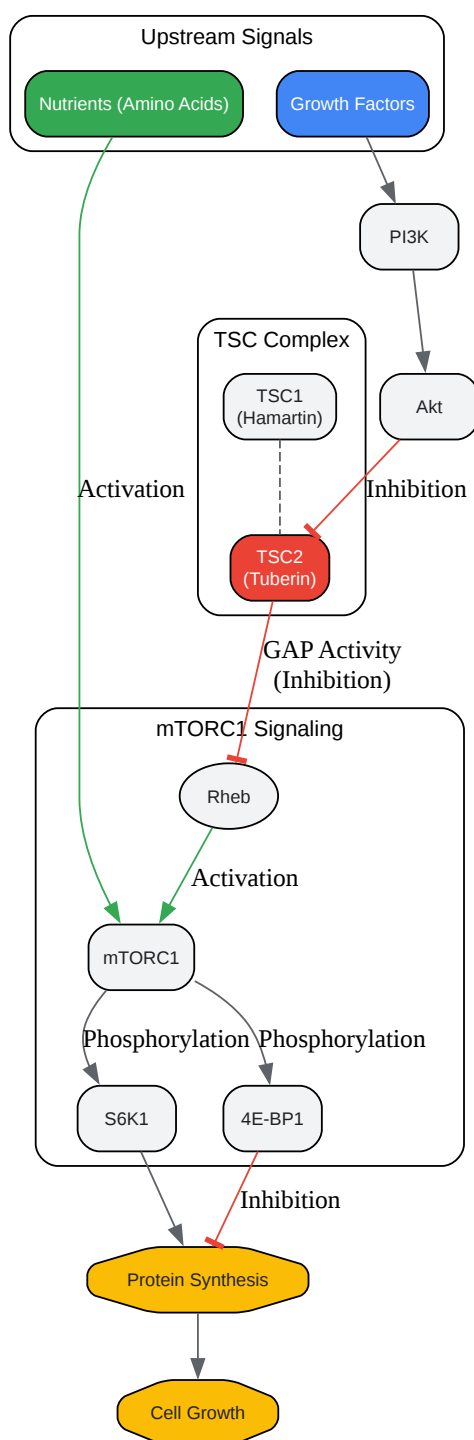
(SH-SY5Y), and rat (rat brain) cells, as well as in wild-type mouse embryonic fibroblasts (MEFs) but not in TSC2-deficient MEFs.[5] Similarly, the R&D Systems Human/Mouse TSC2 Antibody (MAB40401) detects a specific band at approximately 200 kDa in lysates from human (HEK293, HeLa, Daudi) and mouse (NIH-3T3) cell lines.[6]

Immunohistochemistry and Immunofluorescence

For researchers interested in localizing TSC2 expression within tissues and cells, several antibodies have been validated for IHC and IF across species. The R&D Systems Human/Mouse TSC2 Antibody (MAB40401) has been used to detect TSC2 in paraffin-embedded human kidney sections and in the HeLa human cervical epithelial carcinoma cell line by immunofluorescence.[6] Proteintech's Tuberin/TSC2 antibody (24601-1-AP) has been validated for IHC in mouse brain and human pancreas tissues, and for IF in HEK-293 cells.[4]

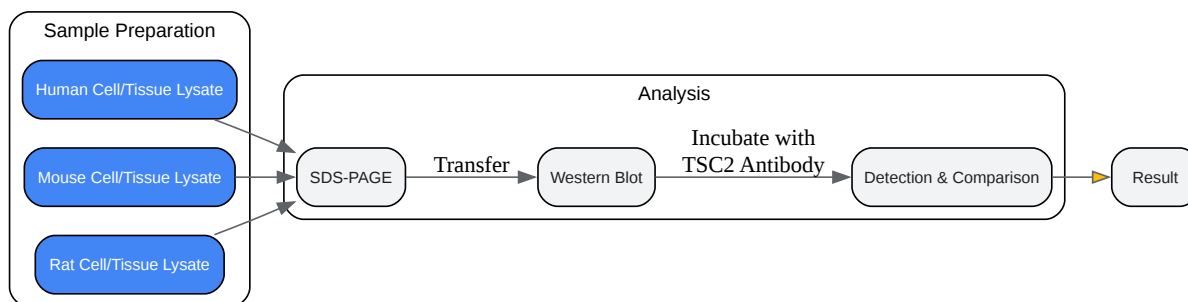
Signaling Pathway and Experimental Workflow Visualizations

To provide a better understanding of the biological context and experimental procedures, the following diagrams were generated.



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Caption: The TSC2/mTOR signaling pathway.



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Caption: Western blot workflow for antibody cross-reactivity testing.

Detailed Experimental Protocols

Western Blotting Protocol

- **Lysate Preparation:** Prepare whole-cell extracts from human, mouse, and rat cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).
- **SDS-PAGE:** Load equal amounts of protein (20-30 µg) from each species onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- **Primary Antibody Incubation:** Incubate the membrane with the TSC2 primary antibody at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:2000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.

- Washing: Repeat the washing step as described in step 6.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film. The expected band for TSC2 is approximately 200 kDa.[\[6\]](#)

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
- Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
- Blocking: Block non-specific binding by incubating the sections with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the sections with the TSC2 primary antibody at the recommended dilution (e.g., 1:200 to 1:500) overnight at 4°C in a humidified chamber.
- Washing: Wash the sections three times with PBS or TBS.
- Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody, for 30-60 minutes at room temperature.
- Washing: Repeat the washing step.
- Chromogen Detection: Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
- Counterstaining: Counterstain the sections with hematoxylin.

- Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Concluding Remarks

The selection of a TSC2 antibody with proven cross-reactivity is fundamental for comparative studies across different species. The antibodies highlighted in this guide have been validated by their respective manufacturers for use in various applications and species. However, it is imperative for researchers to perform their own validation experiments using their specific samples and protocols to ensure the reliability and reproducibility of their findings. This guide serves as a starting point to streamline the antibody selection process, enabling researchers to focus on advancing our understanding of the critical role of TSC2 in health and disease.

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